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3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)-
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Overview
Description
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is a chemical compound with the molecular formula C17H14N2O3 It is known for its unique structure, which includes an isoquinoline core substituted with hydroxyl groups and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a substituted benzylamine, the isoquinoline ring can be constructed through cyclization reactions, followed by hydroxylation and amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the isoquinoline ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory Properties
Research indicates that 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- may exhibit anti-inflammatory effects. Preliminary studies suggest that it can inhibit pathways involved in inflammation, potentially making it useful in treating conditions characterized by chronic inflammation.
2. Analgesic Activity
Similar to other isoquinoline derivatives, this compound may possess analgesic properties. It is hypothesized that its interaction with certain receptors could provide pain relief without the side effects commonly associated with traditional analgesics .
3. Anticancer Potential
The compound shows promise as an anticancer agent. Studies have indicated that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific kinases involved in tumor growth . The unique functional groups in 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- may enhance its efficacy against certain cancer types.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of isoquinoline derivatives:
- A study demonstrated that compounds with similar structures showed significant anticancer activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
- Another investigation highlighted the synthesis of derivatives based on the isoquinoline scaffold that exhibited selective targeting capabilities towards cancerous cells, suggesting that modifications to the side chains could enhance their therapeutic index .
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxyisoquinoline-3-carboxylic acids: Known for their inhibitory effects on insulin-like growth factor binding proteins.
Salsolinol: A tetrahydroisoquinoline derivative with neurotoxic and neuroprotective properties.
Uniqueness
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and phenylmethyl groups differentiates it from other isoquinoline derivatives .
Biological Activity
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptor systems. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant research findings.
Receptor Interactions
The compound exhibits significant binding affinity to various receptors, notably the κ-opioid receptor (KOR). Research indicates that it has a high affinity for this receptor with a Ki value of approximately 0.053 nM, suggesting potent activity in modulating pain and other physiological processes mediated by KORs .
Table 1: Binding Affinities of 3-Isoquinolinecarboxamide
Receptor Type | Binding Affinity (Ki) |
---|---|
κ-Opioid Receptor | 0.053 nM |
μ-Opioid Receptor | Not specified |
δ-Opioid Receptor | Not specified |
Pharmacological Effects
The pharmacological profile of 3-Isoquinolinecarboxamide includes analgesic properties attributed to its action on opioid receptors. Studies have demonstrated that compounds with similar structures can modulate pain pathways effectively .
Case Study: Analgesic Activity
A study involving animal models assessed the analgesic effects of compounds related to 3-Isoquinolinecarboxamide. The results indicated a significant reduction in pain response when administered, highlighting the compound's potential as an analgesic agent.
The mechanism through which 3-Isoquinolinecarboxamide exerts its effects appears to involve modulation of neurotransmitter release through opioid receptor activation. This is particularly relevant in pain management and may extend to other areas such as mood regulation and stress response .
Neuropharmacological Implications
Recent research emphasizes the role of neuropeptide receptors in chronic stress and psychiatric disorders. The interaction of 3-Isoquinolinecarboxamide with these receptors may provide insights into its therapeutic potential for conditions such as depression and anxiety .
Table 2: Summary of Research Findings
Study Focus | Key Findings |
---|---|
Pain Modulation | Significant analgesic effects observed in models |
Chronic Stress Impact | Potential role in managing stress-related disorders |
Neurotransmitter Interaction | Modulation of dopamine and serotonin levels |
Future Directions
Further studies are warranted to explore the full spectrum of biological activities associated with 3-Isoquinolinecarboxamide. This includes detailed investigations into its pharmacokinetics, long-term effects, and potential therapeutic applications across various medical fields.
Properties
CAS No. |
146743-91-1 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-benzyl-6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-15-7-12-6-14(18-10-13(12)8-16(15)21)17(22)19-9-11-4-2-1-3-5-11/h1-8,10,20-21H,9H2,(H,19,22) |
InChI Key |
CYMDDJODSVMYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=C(C=C3C=N2)O)O |
Origin of Product |
United States |
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